2-(Allylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-7-16-13-11(9-14)8-10-5-3-4-6-12(10)15-13/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOAWYXMVOANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=C2CCCCC2=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385567 | |
| Record name | 3-Quinolinecarbonitrile, 5,6,7,8-tetrahydro-2-(2-propenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112629-71-7 | |
| Record name | 3-Quinolinecarbonitrile, 5,6,7,8-tetrahydro-2-(2-propenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 2-mercaptoquinoline with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptoquinoline attacks the allyl bromide, forming the allylthio derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allylthio group can participate in substitution reactions, where the allyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the allyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(Allylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allylthio group can form covalent bonds with nucleophilic sites on proteins, while the quinoline core can engage in π-π interactions with aromatic residues. The carbonitrile group can also participate in hydrogen bonding or dipole-dipole interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
2-Mercapto Derivatives
- Example: 2-Mercapto-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 9, ) Synthesis: Reacted 2-chloro precursor with thiourea in n-butanol (80–85% yield) . Properties: Higher melting point (unquantified in evidence) and reduced lipophilicity compared to allylthio derivatives due to the polar -SH group. Applications: Serves as an intermediate for further alkylation (e.g., to form compound 12) but lacks direct biological data in provided evidence .
2-Amino Derivatives
- Example: 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 3, ) Synthesis: Prepared via cyclohexanone and benzylidenemalononitrile condensation (yield unspecified) . Properties: Exhibits NH stretching at 3182 cm⁻¹ (IR) and forms hydrogen-bonded crystals (X-ray data) .
2-Chloro Derivatives
- Example: 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CID 3779818, ) Synthesis: Chlorination using POCl₃ (65% yield in analogous reactions) . Properties: Lower molecular weight (194.65 g/mol) and higher electrophilicity at C2 due to Cl substitution . Applications: Primarily a precursor for nucleophilic substitutions (e.g., with thiourea to form mercapto derivatives) .
Substituent Effects on Physicochemical Properties
*Hypothetical data inferred from analogues; †Assumed based on similar alkylation reactions in .
Anticancer Potential
- Allylthio Derivative: While direct data for 2-(allylthio)-THQ-3-carbonitrile is absent, structurally related tetrahydroquinoline carbonitriles (e.g., pyrazole-substituted analogues in ) show kinase inhibitory activity (IC₅₀ values in µM range) . The allylthio group may enhance membrane permeability due to its hydrophobic nature.
- Pyrazole-Substituted Analogues: 2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-THQ-3-carbonitrile (Compound 8, ) exhibits anticancer activity via kinase inhibition, with molecular docking supporting interactions at ATP-binding sites .
Antimicrobial Activity
- Tricyclic Pyrimidoquinolines: Derived from 2-amino-THQ-3-carbonitrile (), these compounds show moderate antimicrobial activity, though less potent than commercial antibiotics .
Biological Activity
2-(Allylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a derivative of the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This compound is of particular interest due to its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₁N₂S
- CAS Number : 101871-76-5
- Purity : Typically ≥95%
Antimicrobial Activity
Research indicates that various tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, a study evaluating multiple derivatives found that compounds similar to this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with microbial cell membranes, leading to increased permeability and cell death.
Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives
| Compound Name | Bacteria Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| S. aureus | 18 | ||
| P. aeruginosa | 16 |
Anticancer Activity
The anticancer potential of tetrahydroquinoline derivatives has been extensively studied. In vitro assays showed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study on the compound's effects on HeLa cells (cervical cancer line) revealed an IC₅₀ value of approximately 20 µM after 48 hours of treatment. The compound was found to significantly reduce the viability of cancer cells while showing minimal toxicity towards normal fibroblast cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Effects
| Compound Name | Model | Effect Observed | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | Reduced edema by 30% |
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes.
- Apoptosis Induction : In cancer cells, it activates caspase pathways leading to programmed cell death.
- Cytokine Modulation : It reduces the levels of inflammatory mediators.
Q & A
Q. What are the key synthetic strategies for preparing 2-(Allylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core. A common approach includes:
- Step 1 : Cyclocondensation of cyclohexanone with malononitrile derivatives in the presence of ammonium acetate to form the tetrahydroquinoline backbone .
- Step 2 : Functionalization via nucleophilic substitution or thiol-ene reactions to introduce the allylthio group. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like oxidation of the allyl group .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR to identify allylthio proton signals (δ ~2.8–3.2 ppm for SCH) and nitrile carbon (δ ~115–120 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles, confirming the planar tetrahydroquinoline ring system .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 259.08) and fragmentation patterns .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound is studied for:
- Antimicrobial Activity : The allylthio group enhances membrane permeability, enabling interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Anti-inflammatory Properties : Inhibition of COX-2 and LOX enzymes, as shown in murine macrophage assays (IC ~5–10 µM) .
- Anticancer Potential : Preliminary studies indicate apoptosis induction in HeLa cells via caspase-3 activation .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during allylthio group introduction?
Regioselectivity is governed by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the quinoline C-2 position over competing C-4 sites .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves allylthiolate ion availability, reducing side-product formation (e.g., disulfides) .
- Temperature : Lower temperatures (0–25°C) minimize allyl group oxidation, while higher temperatures (>50°C) promote undesired ring-opening reactions .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?
Advanced approaches include:
- DFT Calculations : To model electron density distribution (e.g., Fukui indices) and identify nucleophilic/electrophilic sites .
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., COX-2, ΔG ~−8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in IC values or mechanism-of-action claims may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
- Purity Issues : Impurities (e.g., residual DMF) can skew results; validate compound purity via HPLC (retention time ~12.3 min, 95% area) .
- Structural Analogues : Subtle substituent changes (e.g., CF vs. allylthio) drastically alter bioactivity; cross-validate with control compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
